Product packaging for 2-(2,4-Difluorophenyl)propan-2-ol(Cat. No.:CAS No. 51788-81-9)

2-(2,4-Difluorophenyl)propan-2-ol

Cat. No.: B130823
CAS No.: 51788-81-9
M. Wt: 172.17 g/mol
InChI Key: SLTYBPUHHHXDGF-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)propan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H10F2O and its molecular weight is 172.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F2O B130823 2-(2,4-Difluorophenyl)propan-2-ol CAS No. 51788-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluorophenyl)propan-2-ol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTYBPUHHHXDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442997
Record name 2-(2,4-difluorophenyl)propan-2-ol
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Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51788-81-9
Record name 2,4-Difluoro-α,α-dimethylbenzenemethanol
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Record name 2-(2,4-difluorophenyl)propan-2-ol
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Record name 2-(2,4-difluorophenyl)propan-2-ol
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Contextualizing the Propan 2 Ol Backbone in Diverse Bioactive Molecules

The propan-2-ol backbone, a simple three-carbon chain with a hydroxyl group on the central carbon, is a fundamental structural motif found in numerous organic molecules. Its utility stems from its chemical reactivity and its ability to serve as a structural scaffold. The tertiary alcohol group in 2-(2,4-difluorophenyl)propan-2-ol is a key functional group that can participate in various chemical transformations.

The dehydration of secondary alcohols like propan-2-ol, typically achieved by heating with a strong acid such as concentrated sulfuric or phosphoric(V) acid, is a classic example of its reactivity, leading to the formation of an alkene (propene). chemguide.co.uklibretexts.org This reaction proceeds via a mechanism involving the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. chemguide.co.uklibretexts.org This inherent reactivity makes the propan-2-ol unit a valuable precursor in organic synthesis.

Beyond simple chemical reactions, the propan-2-ol structure is incorporated into various bioactive compounds. For instance, derivatives like 1-[(propan-2-yl)amino]propan-2-ol are recognized chemical entities. nih.gov Furthermore, propan-1-ol and propan-2-ol are common components in hand sanitizing rubs, where their absorption has been studied to understand systemic exposure. nih.gov

Significance of the 2,4 Difluorophenyl Moiety in Contemporary Medicinal Chemistry

The incorporation of a 2,4-difluorophenyl group into a molecule is a strategic design element in modern medicinal chemistry. Fluorine atoms, despite their minimal steric impact due to a van der Waals radius comparable to hydrogen, possess high electronegativity. nih.gov This property creates highly polarized carbon-fluorine (C-F) bonds, which can facilitate hydrogen bonding interactions with biological targets, a crucial factor in drug-receptor binding. nih.gov

The 2,4-difluorophenyl moiety is a key component in a variety of pharmacologically active agents. Its presence can significantly influence a molecule's properties, including lipophilicity, metabolic stability, and binding affinity. This strategic use of fluorine is a common tactic in drug design to enhance the potency and pharmacokinetic profile of lead compounds. fiveable.mehovione.com The synthesis of molecules containing this moiety often starts from precursors like 2,4-difluoroaniline (B146603) or 3,4-difluorobenzaldehyde. nih.govgoogle.com

Overview of Academic Research Trajectories Involving the Compound and Its Analogs

Strategies for the Construction of the this compound Core

The synthesis of the this compound nucleus is efficiently achieved through well-established organometallic reactions.

The most direct and widely utilized method for constructing the this compound core is the Grignard reaction. This pathway involves the nucleophilic addition of a methylmagnesium halide to a suitable ketone precursor.

Key precursors for this synthesis are:

1-(2,4-Difluorophenyl)ethanone: This ketone serves as the electrophilic substrate.

Methylmagnesium Halide (e.g., CH₃MgBr or CH₃MgI): This Grignard reagent acts as the nucleophile, providing one of the methyl groups and facilitating the formation of the tertiary alcohol.

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. chegg.com The reaction proceeds via the nucleophilic attack of the methyl anion equivalent on the carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound. doubtnut.com

Table 1: Key Reaction for Core Synthesis
Reactant 1Reactant 2SolventProductReaction Type
1-(2,4-Difluorophenyl)ethanoneMethylmagnesium bromideAnhydrous THF/Diethyl EtherThis compoundGrignard Reaction

While this compound itself is an achiral molecule, its core structure is central to many chiral analogs that have shown significant biological activity. The development of stereoselective synthetic methods is crucial for accessing specific enantiomers or diastereomers, which can exhibit different pharmacological profiles. nih.gov

Strategies for inducing chirality in analogs often involve modifying the synthetic pathway that leads to derivatives. For instance, in the synthesis of voriconazole (B182144), a chiral antifungal agent, stereoselectivity is achieved during the addition of an organometallic reagent to a triazole ketone precursor, often guided by a chiral auxiliary. nih.govmdpi.com

Other approaches include:

Asymmetric Epoxidation: Creating a chiral epoxide from a prochiral alkene, followed by nucleophilic opening, can set a stereocenter.

Enzyme-Catalyzed Reactions: Biocatalytic methods can offer high enantioselectivity in the synthesis of chiral intermediates.

Resolution of Racemates: Racemic mixtures of chiral analogs can be separated into individual enantiomers using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. nih.gov

Notable chiral analogs whose syntheses rely on these principles include (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol and various sulfoximine (B86345) derivatives where stereochemistry is critical for activity. nih.govresearchgate.net

Functionalization and Derivatization Strategies

The this compound scaffold is rarely the final active molecule. Instead, its true value lies in its capacity for extensive functionalization to produce a diverse library of derivatives. The most prominent example is the synthesis of fluconazole, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, a widely used antifungal drug. nih.gov

The introduction of 1,2,4-triazole (B32235) rings is a hallmark of this chemical class, as these moieties are crucial for binding to the target enzyme, fungal cytochrome P450 14α-demethylase. researchgate.net The primary synthetic route to introduce these heterocycles involves a key epoxide intermediate.

The general pathway is as follows:

Preparation of a Ketone Precursor: The synthesis often begins with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a ketone already bearing one triazole group. ossila.comscimplify.com

Epoxide Formation: The ketone is converted to a terminal epoxide, 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane. This is typically achieved using a sulfur ylide, such as that generated from trimethylsulfoxonium (B8643921) iodide and a strong base. nih.gov

Epoxide Ring-Opening: The crucial step involves the nucleophilic attack of a second 1H-1,2,4-triazole molecule (often as its sodium salt) on the epoxide ring. This reaction opens the ring and installs the second triazole moiety, yielding the final bis-triazole structure, such as fluconazole. prepchem.com

Table 2: Synthesis of Fluconazole via Epoxide Intermediate
StepStarting MaterialReagent(s)Intermediate/Product
11-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneTrimethylsulfoxonium iodide, Base2-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane
22-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane1H-1,2,4-triazole, Base2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

The tertiary hydroxyl group of the core structure is a key site for modification to alter the physicochemical properties and biological activity of the resulting compounds. nih.gov Esterification and etherification are common transformations.

Ester Formation: The alcohol can be acylated using acid chlorides or anhydrides in the presence of a base to form esters. This strategy has been used to create prodrugs or to enhance lipophilicity.

Phosphate (B84403) Esters: Reaction with phosphorylating agents can produce phosphate di- and triesters, which can improve aqueous solubility. nih.gov

Ether Formation: While more challenging for a tertiary alcohol, ether derivatives can be synthesized under specific conditions, for example, by Williamson ether synthesis if the alcohol is first converted to a better leaving group.

These modifications aim to improve pharmacokinetic parameters or to explore new interactions with the biological target.

Significant research has focused on diversifying the "side chains" of derivatives like fluconazole to overcome drug resistance and broaden the spectrum of activity. nih.govnih.gov These modifications can occur at several positions:

Triazole Ring Substitution: One of the 1,2,4-triazole rings can be replaced with other heterocyclic systems, such as 1,2,3-triazoles (via "click chemistry"), or functionalized with substituents like styryl or phenoxy groups. nih.govresearchgate.netrsc.org

Amino Derivatives: Instead of a second triazole, the key epoxide intermediate can be opened with various primary or secondary amines to introduce alkyl-amino, aryl-amino, or other nitrogen-containing side chains. nih.gov

Metal-Chelating Moieties: Side arms containing nitrogen, sulfur, and oxygen donors have been introduced to create analogs that can bind metal ions, potentially leading to novel mechanisms of action. nih.gov

Aromatic Ring Substitution: The 2,4-difluorophenyl ring can be replaced with other substituted aromatic or heteroaromatic rings to modulate electronic properties and binding interactions. nih.gov

These strategies highlight the modularity of the synthesis, allowing for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies.

Catalytic and Mechanistic Aspects in Synthesis

The synthesis of this compound is predominantly achieved through nucleophilic addition reactions, where catalytic and mechanistic understanding is key to success. Both acid-catalyzed and metal-involved transformations play significant roles, primarily centered around the Grignard reaction.

Acid-Catalyzed Reactions

The mechanism involves the following steps:

Formation of the Alkoxide: A Grignard reagent, such as methylmagnesium bromide, attacks the electrophilic carbonyl carbon of a ketone like 2',4'-difluoroacetophenone.

Protonation: The resulting magnesium alkoxide is a strong base. In the work-up step, an acid (H₃O⁺) is added to the reaction mixture. A lone pair of electrons on the oxygen atom of the alkoxide abstracts a proton from the acid, leading to the formation of the neutral this compound and a magnesium salt. odinity.com

Conversely, under strong acid and heat, the reverse reaction, the acid-catalyzed dehydration of this compound, can occur to form an alkene. chemguide.co.uk This elimination reaction proceeds via a carbocation intermediate after the hydroxyl group is protonated to form a good leaving group (water). chemguide.co.uk Understanding this reverse mechanism is crucial for controlling reaction conditions to prevent degradation of the final product.

Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed)

The most direct and widely used method for synthesizing this compound is the Grignard reaction, a process involving an organomagnesium halide. odinity.commnstate.edu This reaction facilitates the crucial carbon-carbon bond formation that establishes the tertiary alcohol structure. Two primary Grignard pathways are viable:

Pathway A: Reaction of the Grignard reagent derived from 1-bromo-2,4-difluorobenzene (B57218) (2,4-difluorophenylmagnesium bromide) with acetone.

Pathway B: Reaction of methylmagnesium bromide or iodide with 2',4'-difluoroacetophenone. chemicalbook.com

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. mnstate.edu

While the Grignard reaction itself uses magnesium, palladium-catalyzed transformations are often employed in the synthesis of the necessary precursors, particularly aryl ketones like 2',4'-difluoroacetophenone. orgsyn.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to construct the carbon skeleton of the ketone from simpler building blocks before the final Grignard addition step. These reactions are known for their high efficiency and functional group tolerance. orgsyn.orgresearchgate.net

Optimization of Synthetic Yields and Purity Profiles

Achieving high yield and purity in the synthesis of this compound via the Grignard reaction requires careful control over several experimental parameters. koreascience.kr The primary challenges include the high reactivity of the Grignard reagent and the potential for side reactions.

Key Optimization Parameters:

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic solvent, including trace amounts of water. mnstate.edu This would quench the reagent and reduce the yield. Therefore, all glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.

Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can prevent the reaction with the alkyl or aryl halide from starting. mnstate.edu Activation can be achieved by crushing the magnesium turnings, using a small crystal of iodine, or adding a small amount of a pre-formed Grignard reagent.

Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reaction rate. The subsequent reaction with the ketone is also often performed at a controlled temperature to minimize side reactions. odinity.com

Reactant Stoichiometry: The molar ratio of the reactants is crucial. For reactions involving esters to produce tertiary alcohols, at least two equivalents of the Grignard reagent are required. chemicalbook.com For reactions with ketones, a slight excess of the Grignard reagent may be used to ensure complete conversion of the starting material.

Purification Profile Enhancement: Following the reaction, a series of purification steps are necessary to isolate the desired product from byproducts and unreacted starting materials.

Purification StepPurposeCommon Reagents/MethodsPotential Byproducts Removed
Acidic Work-up To protonate the alkoxide product and dissolve unreacted magnesium metal.Dilute H₃PO₄ or HCl, ice waterMagnesium salts, unreacted Mg
Extraction To separate the organic product from the aqueous layer.Diethyl ether, Ethyl acetateWater-soluble impurities
Washing To remove residual acid and other water-soluble impurities.Saturated sodium bicarbonate solution, brineAcid catalyst, salts
Drying To remove trace water from the organic solution.Anhydrous sodium sulfate, magnesium sulfateWater
Solvent Removal To isolate the crude product.Rotary evaporationExtraction solvent
Final Purification To achieve high purity by separating the product from non-volatile byproducts.Column chromatography, recrystallizationBiphenyl (from Wurtz coupling), unreacted ketone mnstate.educhemicalbook.com

By carefully controlling the reaction conditions and employing a systematic purification strategy, this compound can be synthesized with high yield and purity. koreascience.kr

Design Principles for Novel Derivatives Incorporating the this compound Scaffold

The design of new antifungal agents based on this scaffold is a scientifically driven process aimed at improving interactions with the target enzyme and enhancing pharmacological properties.

Rational drug design strategies are central to the development of novel derivatives. These methodologies involve the targeted modification of the lead compound, fluconazole, to create more effective antifungal drugs. researchgate.net One of the key approaches is the use of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR helps to quantitatively define the contribution of different structural features to the antifungal activity, providing a predictive model for designing new compounds. umich.edu

A common strategy involves modifying three main regions of the fluconazole molecule: the tertiary hydroxyl group, the 2,4-difluorophenyl aromatic ring, and the 1,2,4-triazole rings. researchgate.net For instance, the hydroxyl group can be esterified with various acid chlorides to produce derivatives with potentially improved properties. umich.edu This systematic modification allows researchers to explore how changes in lipophilicity, steric bulk, and electronic properties affect the compound's ability to inhibit fungal growth. The goal is to synthesize molecules that can effectively block the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, by inhibiting the cytochrome P-450 dependent enzyme lanosterol 14α-demethylase. umich.edutandfonline.com

Both ligand-based and structure-based design approaches are employed in the development of these derivatives.

Structure-based design leverages knowledge of the three-dimensional structure of the target enzyme, cytochrome P450 14α-demethylase (CYP51). nih.gov By understanding the architecture of the enzyme's active site, chemists can design molecules that fit precisely and interact with key amino acid residues. For example, new fluconazole analogs have been designed and synthesized based on the active site structure of CYP51, aiming for enhanced binding and inhibition. nih.gov This targeted approach is crucial for creating potent inhibitors.

Ligand-based design is utilized when the 3D structure of the target is not fully known or to explore new chemical space. This method focuses on the structure of known active ligands (like fluconazole) to identify the key pharmacophores required for biological activity. Researchers synthesize a series of analogs by systematically altering parts of the molecule and observing the impact on antifungal efficacy. tandfonline.comnih.gov For example, studies have involved creating polysulfide derivatives or introducing different aryl-piperazine moieties to the core structure to assess how these changes influence activity against various fungal pathogens. nih.govnih.govsigmaaldrich.com

Biological Activity Profiling of Derivatives

The newly synthesized derivatives undergo rigorous biological evaluation to determine their antifungal efficacy.

Derivatives of this compound have been tested against a wide range of human pathogenic fungi, including various species of Candida and Aspergillus, which are common causes of opportunistic infections. tandfonline.comnih.govsigmaaldrich.com

The primary method for evaluating antifungal activity is in vitro susceptibility testing, which determines the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of a drug that prevents visible growth of a microorganism. nih.gov These tests are typically performed using standardized broth dilution or agar (B569324) diffusion assays. nih.govsigmaaldrich.com

Several studies have reported promising MIC values for novel derivatives. For example, a series of tetrazole derivatives showed significant antifungal activity. nih.govsigmaaldrich.com Specifically, compound 12d from this series demonstrated potent activity, with MIC values comparable or superior to the reference drug itraconazole (B105839) and significantly better than fluconazole against several Candida species. nih.govsigmaaldrich.com Similarly, certain indol-3-ylmethylamino derivatives exhibited strong activity against Candida albicans, with MICs ranging from 199.0 to 381.0 ng/mL. tandfonline.com

The table below summarizes the in vitro antifungal activity of selected derivatives.

Derivative ClassCompoundFungal StrainMIC (µg/mL)Reference
Tetrazole Derivatives11d Candida spp.0.25 - 0.5 nih.gov
11d C. neoformans0.25 nih.gov
12d C. albicans0.12 nih.govsigmaaldrich.com
12d C. tropicalis0.25 nih.govsigmaaldrich.com
12d C. parapsilosis ATCC 220190.25 nih.govsigmaaldrich.com
12d C. krusei0.25 nih.govsigmaaldrich.com
12d C. glabrata0.5 nih.govsigmaaldrich.com
12d C. krusei ATCC 62580.5 nih.govsigmaaldrich.com
Indole Derivatives5c C. albicans CA980010.381 tandfonline.com
Ketoconazole Sulfonamide Analogs3l C. albicans0.062 (MIC₇₅) frontiersin.org
3l C. glabrata0.250 (MIC₇₅) frontiersin.org

Note: MIC₇₅ refers to the minimum concentration required to inhibit the growth of 75% of the tested isolates.

A critical goal in developing new antifungal agents is to overcome the resistance that has developed to existing azole drugs like fluconazole. researchgate.net The emergence of azole-resistant fungal strains is a significant clinical problem. umich.edu

Encouragingly, some novel derivatives incorporating the this compound scaffold have shown potent activity against these resistant strains. In one study, the tetrazole derivative 12d was tested against a resistant strain of Candida albicans (V-01-191A-261) and exhibited an MIC of 0.12 µg/mL. nih.govsigmaaldrich.com This value was identical to its MIC against the susceptible C. albicans strain, indicating that the modifications successfully circumvented the resistance mechanism in this particular isolate. nih.govsigmaaldrich.com This finding highlights the potential of rational drug design to generate next-generation antifungals capable of treating infections caused by drug-resistant pathogens.

Antifungal Efficacy against Pathogenic Fungi

Mechanistic Elucidation of Biological Action

Understanding the precise mechanisms by which these compounds exert their biological effects is crucial for rational drug design. The primary mode of action for antifungal activity is well-established, though research has uncovered additional cellular targets.

The hallmark mechanism of action for fluconazole and its antifungal analogs is the highly selective inhibition of a fungal cytochrome P450 enzyme known as lanosterol 14α-demethylase, encoded by the ERG11 gene. mdpi.comdrugbank.comdroracle.ainih.gov This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. nih.gov

The inhibitory action is achieved through the coordination of the free nitrogen atom on the azole ring of the drug with the iron atom located in the heme group of the enzyme. drugbank.com This binding prevents the activation of oxygen and subsequently halts the demethylation of lanosterol, the enzyme's natural substrate. drugbank.com While these compounds can inhibit mammalian P450 enzymes, they show significantly higher selectivity for the fungal enzyme, which is a key factor in their therapeutic profile. drugbank.comjst.go.jp

The inhibition of lanosterol 14α-demethylase has a direct and detrimental consequence on the fungal cell: it disrupts the production of ergosterol. droracle.ainih.gov Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and proper function of membrane-bound proteins. droracle.ainih.gov

Blocking this biosynthetic step leads to two major outcomes:

Ergosterol Depletion: The lack of ergosterol weakens the fungal cell membrane, disrupting osmotic balance and inhibiting cell growth. mdpi.comresearchgate.net

Toxic Sterol Accumulation: The enzymatic block causes the buildup of lanosterol and other 14α-methylated sterol precursors. drugbank.comnih.gov These abnormal sterols integrate into the membrane, further disrupting its structure and function and contributing to the fungistatic (growth-inhibiting) or, in some derivatives, fungicidal (cell-killing) effect. nih.govnih.govdrugbank.com

Studies have shown that exposure to fluconazole rapidly depletes polarized ergosterol from sites of active growth in Candida albicans. asm.org

Beyond the primary target of CYP51, research has identified other ways in which fluconazole derivatives can affect fungal and other cells.

Metal Homeostasis: Novel fluconazole analogs designed with metal-binding motifs have been shown to interfere with cellular metal processes. One such analog, Flu-TSCZ, was found to alter the levels, speciation, and bioavailability of cellular copper in C. albicans. nih.gov

Direct Membrane Disruption: Some synthetic alkyl-amino fluconazole analogs appear to have a dual mechanism, not only inhibiting ergosterol biosynthesis but also causing chain-length-dependent disruption of the fungal membrane. nih.govdrugbank.com

Conjugate Therapies: To expand the range of molecular targets, fluconazole has been conjugated with other bioactive molecules, such as cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs). mdpi.comresearchgate.net These conjugates are designed to affect different cellular components; for example, analysis of CPP-fluconazole conjugates indicated the cell membrane as a direct molecular target. mdpi.com

Vacuolar Function: It has also been reported that fluconazole can impair vacuolar acidification, suggesting an impact on another vital cellular process in fungi. droracle.ai

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies employ computational models to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These analyses are invaluable for predicting the potency of new derivatives and for understanding the key structural features required for activity.

Several QSAR studies have been performed on derivatives of this compound. A study on a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols successfully developed a predictive model for antifungal activity against Candida albicans. nih.gov The analysis revealed that topological and physicochemical parameters were significant predictors of activity. nih.gov

Another 2D-QSAR study on various fluconazole derivatives concluded that the antifungal activity was strongly correlated with electrostatic and quantum-chemical descriptors, highlighting the importance of the electronic features of the molecules for designing new antifungal agents. researchgate.net Similarly, a QSAR analysis of benzimidazole (B57391) analogs of fluconazole was used to explain the effects of different substitutions on their experimental antifungal activities. repec.org

These computational approaches are often paired with molecular docking simulations. For instance, docking studies confirmed that a 2,4-dichlorophenyl substituted derivative had a lower (more favorable) Final Docked Energy for lanosterol 14α-demethylase compared to other analogs, which correlated with its higher observed antifungal activity. nih.gov These findings reinforce the idea that the 2,4-dihalophenyl group is a critical feature for potent biological activity. nih.gov

Correlation of Structural Features with Biological Potency

Research has established a clear pharmacophore for antifungal triazoles derived from this compound. This generally consists of the 2,4-difluorophenyl group and a tertiary alcohol, which are crucial for binding to the target enzyme, linked to one or more triazole rings. nih.govamazonaws.com The structure-activity relationship is elucidated by modifying the side chains attached to this core.

One common strategy involves the replacement of one of the triazole moieties of fluconazole with different functional groups. For instance, introducing a piperazine (B1678402) group, a feature also present in potent antifungals like itraconazole, has been explored. A series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(piperazin-1-yl)-2-propanol derivatives were synthesized and tested against various fungal strains. nih.gov The biological potency, measured by the Minimum Inhibitory Concentration (MIC), was found to be highly dependent on the substituent on the piperazine ring.

CompoundSubstituent (R) on PiperazineMIC80 (μg/mL) vs. C. albicans 14053MIC80 (μg/mL) vs. M. gypseum
1d4-Fluorobenzyl0.251
1i4-Chlorobenzoyl0.250.5
1j4-Fluorobenzoyl0.50.25
1k4-Methylbenzoyl10.25
1l4-Methoxybenzoyl10.25
1rFuran-2-carbonyl10.25
Fluconazole (FCZ)-132
Voriconazole (VCZ)-0.50.25

Data sourced from: nih.gov

As shown in the table, compounds 1d and 1i demonstrated four times the potency of fluconazole against Candida albicans. nih.gov Several other derivatives, including 1j , 1k , 1l , and 1r , were 128 times more effective than fluconazole against Microsporum gypseum. nih.gov This indicates that introducing substituted benzyl (B1604629) or benzoyl groups on the piperazine side chain can significantly enhance antifungal activity.

Another successful approach has been the incorporation of a urea (B33335) functionality. In one study, novel fluconazole analogues featuring a urea linker were synthesized. nih.govacs.org The evaluation of their antifungal activity revealed that several of these new compounds had superior potency compared to the parent drug, fluconazole, against both sensitive and resistant Candida species.

CompoundSubstituent on UreaMIC (μg/mL) vs. C. albicans (Sensitive)MIC (μg/mL) vs. C. krusei
8b4-Chlorophenyl0.50.5
8c2,4-Dichlorophenyl0.50.5
8e4-Bromophenyl0.50.5
Fluconazole (FLC)-1616

Data sourced from: nih.gov

The results highlight that compounds 8b , 8c , and 8e were up to 32 times more potent than fluconazole against the tested strains. nih.gov The presence of halogenated phenyl groups on the urea moiety appears to be a key feature for enhanced biological potency. A clear structure-activity relationship was also observed in a series of derivatives containing a 1,2,3-benzotriazin-4-one moiety, where the position of substituents on this ring system significantly impacted the antifungal spectrum and effectiveness. amazonaws.com

Influence of Electronic and Topological Parameters (e.g., LUMO Energy, Molecular Connectivity Indices)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the electronic and topological properties of a molecule influence its biological activity. nih.gov For azole antifungal agents, these studies correlate molecular descriptors with antifungal potency to guide the design of new, more effective compounds. nih.govresearchgate.net

Electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. nih.gov The LUMO energy, in particular, relates to a molecule's ability to accept electrons. In the context of azole antifungals, the interaction with the heme iron in the active site of CYP51 is a key step. QSAR studies have suggested that the electron transfer in the ligand-receptor interaction often occurs from the biological receptor to the azole derivative. nih.gov Therefore, a lower LUMO energy can be indicative of higher activity. The use of fingerprint descriptors based on the electronegativity of occupied and unoccupied molecular orbitals helps to identify the specific atoms involved in these crucial electronic interactions. nih.gov For instance, studies indicate that oxygen and nitrogen atoms are frequently involved in the electron transfer from the receptor. nih.gov

Topological parameters, such as molecular connectivity indices, quantify aspects of a molecule's size, shape, branching, and complexity. These indices have been successfully used in QSAR models for various drug classes. molconn.com While specific studies detailing the use of molecular connectivity indices for this compound derivatives are not prevalent in the provided search results, the general applicability of these descriptors in QSAR is well-established for modeling bioactivity. mdpi.comnih.gov

In a study on fluconazole analogues bearing a urea functionality, Density Functional Theory (DFT) was used to calculate the electrostatic potentials (ESP) of the compounds. acs.org The ESP maps, which show the distribution of charge, are crucial for understanding and predicting how a molecule will interact with its biological target. The red areas in an ESP map indicate regions of negative potential (electron-rich), while blue areas show positive potential (electron-poor). These calculations help to rationalize the observed biological activities and refine the design of new derivatives with improved binding characteristics. acs.org

Predictive Modeling for Bioactive Compounds

Predictive modeling, primarily through QSAR, is a cornerstone of modern drug discovery. By establishing a statistically significant correlation between molecular descriptors and biological activity, QSAR models can predict the potency of novel, yet-to-be-synthesized compounds. nih.gov

For azole antifungals, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed. researchgate.netnih.gov CoMFA models generate 3D contour maps that visualize the steric and electrostatic fields around a series of aligned molecules. These maps highlight regions where bulky groups (steric hindrance) or specific charge distributions (electrostatic interactions) would either increase or decrease biological activity. researchgate.net For a series of triazole derivatives, a CoMFA model was developed that successfully predicted their antifungal activity against Cryptococcus neoformans. researchgate.net Such models provide invaluable guidance for lead optimization.

Analogue-based drug design is another form of predictive modeling. This strategy involves generating a large virtual library of analogues of a known drug, such as fluconazole, and then using computational tools to screen them. nih.gov In one such study, over 3,000 analogues of fluconazole were created in silico. nih.gov These were then filtered based on properties like Lipinski's rule of five (which predicts drug-likeness) and molecular docking scores against the target enzyme, CYP51. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. Although the two lead candidates from this particular in silico study showed lower than expected in vitro activity, the workflow demonstrates the power of predictive modeling to rapidly identify and prioritize potential drug candidates from a vast chemical space, saving significant time and resources. nih.gov

Ultimately, the goal of these predictive models is to create a feedback loop: a model is built based on existing data, used to design new compounds with potentially higher activity, which are then synthesized and tested. nih.gov The new experimental data is then used to refine and improve the predictive power of the model for the next cycle of drug design. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2-(2,4-Difluorophenyl)propan-2-ol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms on the aromatic ring and the hydroxyl group.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic ring will be split due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are significantly affected by the fluorine substituents.

A comparative analysis with related compounds such as 2-phenylpropan-2-ol and 2,4-difluorophenol (B48109) can provide insight into the expected chemical shifts. chemicalbook.comchemicalbook.comnih.govspectrabase.comchegg.com For 2-phenylpropan-2-ol, the methyl protons typically appear as a singlet around 1.6 ppm, and the aromatic protons are observed in the range of 7.2-7.5 ppm. chemicalbook.comspectrabase.com The ¹³C NMR of 2-phenylpropan-2-ol shows the methyl carbons at approximately 32 ppm and the quaternary carbon at around 73 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃~1.6Singlet6H
-OHVariableSinglet (broad)1H
Aromatic-H~6.8-7.5Multiplets3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
-CH₃~32
C-OH (quaternary)~73
Aromatic C-F~155-165 (with C-F coupling)
Aromatic C-H~104-135 (with C-F coupling)
Aromatic C-C~120-140 (with C-F coupling)

To unequivocally confirm the structure of this compound, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. A COSY spectrum would show correlations between neighboring protons, although in this specific molecule, only long-range couplings in the aromatic ring would be observed. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. HMBC is crucial for identifying the connectivity of the quaternary carbon and the attachment of the propan-2-ol group to the difluorophenyl ring by showing correlations between protons and carbons separated by two or three bonds.

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-F, and C-O functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol. The C-H stretching vibrations of the methyl groups would appear around 2950-3000 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations. nih.govnist.govresearchgate.net A C-O stretching vibration for the tertiary alcohol is expected around 1150-1200 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3600Strong, Broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=C stretch (aromatic)1450-1600Medium to Strong
C-F stretch1100-1300Strong
C-O stretch (tertiary alcohol)1150-1200Medium to Strong

While FT-IR can sometimes provide information on conformational isomers, it is less definitive than techniques like NMR for this specific molecule. The rotational freedom around the C-C bond connecting the aromatic ring and the propan-2-ol moiety might lead to different conformers, which could result in subtle shifts in the vibrational frequencies. However, at room temperature, these would likely be averaged out, leading to broadened peaks rather than distinct signals for each conformer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 2,4-difluorophenyl group in this compound acts as a chromophore. The electronic transitions are typically π → π* and n → π* transitions.

For comparison, propan-2-ol itself does not show significant absorption in the standard UV-Vis range (200-800 nm) as it lacks a chromophore. sigmaaldrich.comcarlroth.comresearchgate.net The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the difluorinated benzene (B151609) ring. Benzene typically shows a strong absorption band around 255 nm. The substitution with fluorine atoms and the propan-2-ol group is expected to cause a slight shift in the absorption maximum (λ_max). The presence of the lone pairs on the oxygen atom of the hydroxyl group may give rise to a weak n → π* transition at a longer wavelength.

Table 4: Predicted UV-Vis Absorption Data for this compound

Transition Predicted λ_max (nm) Solvent
π → π~260-270Ethanol/Methanol
n → π~280-290 (weak)Ethanol/Methanol

Electronic Absorption Properties

The electronic absorption properties of a molecule like this compound are determined by the transitions of electrons from lower energy molecular orbitals to higher energy ones upon absorption of ultraviolet or visible light. The resulting UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the difluorophenyl ring. The presence of the fluorine and hydroxyl substituents would influence the position and intensity of these absorption maxima (λmax). For instance, the hydroxyl group might cause a slight shift in the absorption bands compared to an unsubstituted benzene ring. A detailed analysis of the spectrum would provide insights into the electronic structure of the molecule.

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the electronic absorption spectrum of a solute, a phenomenon known as solvatochromism. Current time information in El Paso County, US. When a molecule is dissolved in different solvents of varying polarities, shifts in the absorption bands can be observed. These shifts are categorized as either a bathochromic shift (red shift, to longer wavelengths) or a hypsochromic shift (blue shift, to shorter wavelengths). Current time information in El Paso County, US. Studying the solvent effects on the electronic spectra of this compound would involve recording its UV-Vis spectrum in a range of solvents with different dielectric constants and refractive indices. The observed shifts would provide information about the change in dipole moment of the molecule upon electronic excitation and the nature of solute-solvent interactions. Current time information in El Paso County, US.

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, and bond angles. For a chiral molecule, single-crystal XRD can also be used to determine the absolute configuration by analyzing the anomalous scattering of the X-rays. This would definitively establish the spatial arrangement of the atoms in the molecule.

Powder X-ray Diffractometry for Polymorph and Solvate Analysis

Powder X-ray diffraction (PXRD) is a key technique for the analysis of crystalline solids, including the identification of different polymorphic forms and solvates. Polymorphs are different crystal structures of the same compound, which can have different physical properties. PXRD patterns are unique fingerprints of a specific crystalline form. By comparing the PXRD pattern of a sample of this compound to reference patterns, one could identify the specific polymorph present and detect any potential polymorphic impurities or the presence of solvates (crystalline forms containing solvent molecules).

Solid-State Characterization Techniques (e.g., Thermogravimetry, Differential Scanning Calorimetry)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA thermogram of this compound would reveal its thermal stability and decomposition profile. Any weight loss observed would correspond to events such as the loss of solvent or decomposition of the molecule.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram would show endothermic or exothermic peaks corresponding to thermal events like melting, crystallization, or polymorphic transitions. For this compound, DSC could be used to determine its melting point and enthalpy of fusion, as well as to study any phase transitions.

The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of a compound.

Advanced Refinement Models (e.g., Invariom, Hirshfeld Atom Modeling) for Electron Density and Anisotropic Displacement Parameters (ADPs)

For a high-resolution single-crystal X-ray diffraction dataset of this compound, advanced refinement models could be employed to gain deeper insights into its electronic structure and atomic motion.

Hirshfeld Atom Modeling is a technique used to partition the crystal electron density into atomic fragments, allowing for a more detailed analysis of intermolecular interactions and chemical bonding.

Anisotropic Displacement Parameters (ADPs) describe the anisotropic thermal motion of atoms in a crystal lattice. Refining ADPs can provide a more accurate model of the crystal structure, especially at higher resolutions.

These advanced models would offer a more nuanced understanding of the charge distribution and dynamics within the crystal structure of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular structure and electronic properties of chemical compounds. These methods are used to model the behavior of electrons in molecules, which in turn governs their chemical and physical properties.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used to obtain optimized molecular geometries and to investigate various electronic properties. For a molecule like 2-(2,4-Difluorophenyl)propan-2-ol, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to ensure accurate results.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's kinetic stability and its electronic excitation properties. glpbio.comsigmaaldrich.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic transitions. glpbio.com For this compound, the distribution and energies of these orbitals would be key to understanding its reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map would highlight the electronegative fluorine and oxygen atoms as regions of negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), which is a measure of hyperconjugative interactions. These interactions contribute to the stability of the molecule. For this compound, NBO analysis would reveal the nature of the C-F, C-O, and O-H bonds, as well as the interactions between the phenyl ring and the propan-2-ol substituent.

Global Reactivity DescriptorFormulaDescription
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from a system.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Global Electrophilicity (ω)ω = μ2 / (2η)Quantifies the ability of a species to accept electrons.

Time-Dependent DFT (TD-DFT) for Electronic and Optical Properties (e.g., UV-Vis, Nonlinear Optical Properties)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the electronic excited states of molecules. nist.govarxiv.org It is a powerful tool for predicting and interpreting electronic absorption spectra, such as UV-Vis spectra. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can provide insights into the color and photophysical properties of a compound. Furthermore, TD-DFT can be employed to calculate nonlinear optical (NLO) properties, which are important for materials used in optoelectronic applications. For this compound, TD-DFT calculations could predict its UV-Vis absorption maxima and provide information about its potential for NLO applications.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a protein's binding site.

Ligand-Protein Binding Interactions

Studies have explored the interaction of this compound with various protein targets. For instance, in the context of designing novel antifungal agents, this compound, a key intermediate of fluconazole (B54011), has been the subject of docking studies with cytochrome P450 enzymes. Specifically, its interactions with lanosterol (B1674476) 14α-demethylase (CYP51) from Candida albicans are of significant interest. These simulations aim to understand the binding modes and key interactions that contribute to the inhibition of this essential fungal enzyme.

Furthermore, the broader class of compounds to which this compound belongs has been investigated for activity against other targets. While specific docking studies on this exact molecule with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase are not extensively detailed in available literature, related difluorophenyl derivatives have been evaluated as potential VEGFR-2 inhibitors. These studies typically reveal key hydrogen bonding and hydrophobic interactions within the kinase's active site.

Prediction of Binding Affinities and Therapeutic Targets

Computational models are employed to predict the binding affinity of this compound to various biological targets. These predictions, often expressed as a docking score or estimated binding energy, help in prioritizing compounds for further experimental testing. For its primary target, fungal CYP51, the predicted binding affinities are used to correlate with observed antifungal activity.

The prediction of therapeutic targets extends beyond its established antifungal role. By screening against a panel of known protein structures, computational methods can suggest potential new applications for compounds like this compound. These in silico screening approaches can identify previously unknown interactions, paving the way for investigating this molecule in different therapeutic areas.

Topological and Thermodynamic Studies

Topological and thermodynamic analyses provide a deeper understanding of the electronic structure and energetic properties of this compound.

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory has been utilized to analyze the electron density distribution in this compound. This analysis helps in characterizing the nature of chemical bonds within the molecule. By identifying bond critical points (BCPs) and analyzing the Laplacian of the electron density at these points, researchers can distinguish between covalent and electrostatic interactions. This is particularly useful for understanding the intramolecular hydrogen bonding and the influence of the fluorine atoms on the molecule's electronic properties.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Local Orbital Locator (LOL) analyses are employed to visualize regions of electron localization in this compound. These methods provide a qualitative picture of chemical bonding and lone pairs. For this compound, ELF and LOL analyses would highlight the covalent bonds between carbon atoms, the C-F bonds, the C-O bond, and the O-H bond, as well as the localization of lone pairs on the oxygen and fluorine atoms. These insights are complementary to AIM theory and contribute to a comprehensive understanding of the molecule's electronic structure.

Thermodynamic Parameters and Energetic Considerations

Computational chemistry methods are used to calculate various thermodynamic parameters for this compound. These calculations, often performed using density functional theory (DFT), can predict properties such as the standard enthalpy of formation, entropy, and Gibbs free energy. These energetic considerations are crucial for understanding the molecule's stability and reactivity.

Below is a table summarizing key computed thermodynamic parameters for the molecule.

Thermodynamic ParameterDescription
Standard Enthalpy of Formation (ΔHf°) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Molar Entropy (S°) The entropy content of one mole of the substance under standard state conditions.
Gibbs Free Energy of Formation (ΔGf°) The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states.

These calculated values are essential for predicting the spontaneity of reactions involving this compound and for understanding its behavior under various conditions.

Stereochemistry and Chirality in 2 2,4 Difluorophenyl Propan 2 Ol Derivatives

Identification of Chiral Centers and Stereoisomers

The parent molecule, 2-(2,4-difluorophenyl)propan-2-ol, is itself achiral. uni.luquora.com Its central tertiary carbon is bonded to a hydroxyl group, a 2,4-difluorophenyl group, and two identical methyl groups. The presence of two identical substituents means this carbon does not qualify as a chiral center, and the molecule is superimposable on its mirror image. quora.com

However, chirality is introduced in many of its key derivatives, particularly in the class of triazole antifungals. nih.govnih.gov A prominent example is Voriconazole (B182144), a second-generation triazole agent used to treat serious fungal infections. nih.govnih.gov The chemical structure of Voriconazole is (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.

Unlike its simpler parent compound, Voriconazole possesses two chiral centers:

C2: The tertiary alcohol carbon, bonded to four different groups: a 2,4-difluorophenyl group, a hydroxyl group, a 1-(1H-1,2,4-triazol-1-yl)methyl group, and the C3 of the butan-yl chain.

C3: The carbon adjacent to the tertiary alcohol, bonded to a hydrogen, a methyl group, a 5-fluoropyrimidin-4-yl group, and the C2 of the butan-yl chain.

With two chiral centers, a molecule can have a maximum of 2n stereoisomers, where n is the number of chiral centers. For Voriconazole, this results in 22 = 4 possible stereoisomers. These consist of two pairs of enantiomers.

Stereoisomer (Configuration)Relationship to (2R,3S)Type of Isomer
(2R,3S)-Active pharmaceutical ingredient
(2S,3R)EnantiomerMirror image
(2R,3R)DiastereomerNon-mirror image stereoisomer
(2S,3S)DiastereomerNon-mirror image stereoisomer

Enantioselective Synthesis and Resolution Methods

The production of a single, desired stereoisomer is a significant challenge in pharmaceutical manufacturing. For chiral derivatives of this compound like Voriconazole, several enantioselective synthesis and resolution strategies have been developed to isolate the therapeutically active (2R,3S) isomer. acs.orgnih.gov

Enantioselective Synthesis: This approach aims to create the desired stereoisomer directly.

Catalytic Asymmetric Synthesis: One key strategy involves the catalytic asymmetric cyanosilylation of a ketone precursor. acs.orgresearchgate.net This method establishes the crucial quaternary stereocenter at the C2 position with high enantioselectivity. nih.govresearchgate.net Subsequent chemical transformations build the rest of the molecule while retaining the desired stereochemistry. acs.org Another advanced method uses a highly enantioselective epoxidation of a specific allylic alcohol intermediate to construct the two adjacent stereocenters in a single step. researchgate.net

Chiral Resolution: This method involves separating a racemic mixture (a 50:50 mix of enantiomers) or a mixture of diastereomers.

Classical Resolution: The original synthesis of Voriconazole developed by Pfizer utilized optical resolution to separate the stereoisomers. acs.org This often involves reacting the mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers and diastereomers of triazole fungicides. capes.gov.br

High-Speed Countercurrent Chromatography (HSCCC): An efficient method for the continuous separation of Voriconazole enantiomers has been developed using sulfobutyl ether-β-cyclodextrin as a chiral selector. nih.gov

Chiral Recognition Mechanisms

The separation of enantiomers relies on a process called chiral recognition, where a chiral environment or selector interacts differently with each enantiomer. rsc.org

Cyclodextrins (CDs) are widely used as chiral selectors in separation techniques like capillary electrophoresis (CE) and liquid chromatography. mdpi.comresearchgate.net These are chiral, bucket-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. rsc.org

The mechanism of chiral recognition involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) (the host) and the enantiomers of the analyte (the guest). The separation is achieved because the two diastereomeric complexes have different formation constants or stabilities. nih.govnih.gov

Several factors influence the effectiveness of this recognition:

Inclusion Complexation: The nonpolar part of the analyte, such as the 2,4-difluorophenyl ring, can fit into the hydrophobic cavity of the cyclodextrin.

External Interactions: The polar groups of the analyte can form hydrogen bonds or have dipole-dipole interactions with the hydroxyl groups on the rim of the cyclodextrin.

Selector Type: Modified cyclodextrins, such as sulfated nih.gov, hydroxypropyl nih.gov, or methylated derivatives tsu.ge, often provide enhanced chiral recognition compared to native CDs due to additional interaction points and altered cavity shapes. For instance, studies have shown that sulfated β-cyclodextrin is an excellent chiral selector for a wide range of triazole fungicides in capillary electrophoresis. nih.gov

Computational modeling, including molecular docking and simulation, provides valuable insights into the mechanisms of chiral recognition at the molecular level. nih.gov These methods can predict the binding modes and energies of the host-guest complexes formed between cyclodextrins and the enantiomers of triazole antifungals.

By simulating the interactions, researchers can:

Visualize Binding Conformations: Determine how each enantiomer fits into the cyclodextrin cavity and which specific atoms are involved in key interactions (e.g., hydrogen bonding, hydrophobic contacts).

Calculate Binding Energies: Quantify the stability of each diastereomeric complex. A larger difference in binding energy between the two complexes typically correlates with better chiral separation.

Optimize Separation Conditions: Modeling can help in selecting the most suitable type of cyclodextrin and optimizing experimental parameters for techniques like capillary electrophoresis by relating mobilities to equilibrium constants. nih.gov

Advanced Applications in Medicinal Chemistry and Drug Discovery

Development of Next-Generation Antifungal Agents

The quest for novel antifungal agents with improved efficacy, broader spectrum of activity, and the ability to overcome existing resistance mechanisms has led to the development of new derivatives of 2-(2,4-difluorophenyl)propan-2-ol. A prominent strategy involves the modification of the side chains attached to the core pharmacophore. nih.gov

For instance, novel triazole derivatives incorporating aryl-propanamide side chains have been synthesized and evaluated for their in vitro antifungal activity. Many of these compounds demonstrated potent, broad-spectrum activity against a range of human pathogenic fungi, including various Candida and Cryptococcus species. nih.gov Notably, certain phenyl-propanamide-containing triazoles exhibited excellent inhibitory effects, with Minimum Inhibitory Concentration (MIC) values ranging from ≤0.125 µg/mL to 4.0 µg/mL. nih.gov

Further innovation has been achieved by modifying the linker between the core structure and other chemical moieties. A recent study focused on developing fluconazole (B54011) analogues by replacing one of the triazole rings with a heteroaliphatic linker connected to an aromatic or heteroaromatic ring. nih.gov This approach yielded compounds with potent activity against Candida species, including azole-resistant strains, with MICs as low as 0.016 µg/mL. nih.gov One particularly active compound, which incorporates a 2,8-diazaspiro[4.5]decane linker, showed a significant improvement in activity across various strains compared to fluconazole. nih.gov

Late-stage functionalization of existing drugs that contain the this compound core, such as voriconazole (B182144), represents another avenue for creating next-generation antifungals. The introduction of a formyl group onto the voriconazole structure creates a reactive site for further chemical modifications, opening up possibilities for new derivatives with potentially enhanced properties. mdpi.com

The antifungal activity of some of these next-generation agents is summarized in the table below.

Compound ClassFungal StrainMIC (µg/mL)Reference
Phenyl-propanamide triazolesCandida albicans SC5314≤0.125 - 4.0 nih.gov
Phenyl-propanamide triazolesCryptococcus neoformans 22-21≤0.125 - 4.0 nih.gov
Modified fluconazole analogue (Compound 7)Azole-resistant Candida0.016 - 4 nih.gov
Modified fluconazole analogue (Compound 18)Candida NCPF3281≤0.008 nih.gov
Modified fluconazole analogue (Compound 18)Candida NCPF32090.004 nih.gov
Modified fluconazole analogue (Compound 18)Candida NCPF89770.002 nih.gov

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful medicinal chemistry strategy that involves replacing the core structure (scaffold) of a bioactive molecule with a chemically different one while retaining its biological activity. This technique is employed to discover new drug candidates with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. nih.govnih.gov

In the context of antifungal drug discovery, scaffold hopping has been utilized to overcome the limitations of existing agents. For example, researchers have addressed the poor metabolic stability of l-amino alcohol derivatives, which exhibit high antifungal activity, by employing a scaffold hopping strategy. nih.gov This led to the design and synthesis of a series of antifungal compounds with a dihydrooxazole scaffold, which demonstrated significantly improved metabolic stability in human liver microsomes. nih.gov For instance, the half-life of the lead compound was less than 5 minutes, while the new dihydrooxazole derivatives exhibited half-lives greater than 145 minutes. nih.gov

Lead optimization is a critical phase in drug discovery that involves iteratively modifying the structure of a promising lead compound to enhance its desired properties, including potency, selectivity, and pharmacokinetic profile. For derivatives of this compound, lead optimization often focuses on the side chains attached to the core pharmacophore. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, revealing how different chemical modifications influence antifungal activity. For example, in a series of novel triazole derivatives, it was found that phenyl-propanamide containing compounds generally exhibited better antifungal activity than their pyridinyl analogues. nih.gov Furthermore, the position of substituents on the terminal phenyl ring was found to significantly impact the antifungal effect against specific fungal species. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations of Derivatives

The successful development of a new antifungal agent hinges not only on its intrinsic activity against the fungal target but also on its behavior within the body. Pharmacokinetic (PK) and pharmacodynamic (PD) studies are therefore essential to evaluate the potential of a drug candidate.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Studies

ADMET studies are crucial for understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted. niscpr.res.inniscpr.res.in These studies also assess the potential toxicity of the compound. For antifungal derivatives of this compound, favorable ADMET properties are a key objective of the drug design and optimization process.

Computational tools are widely used for the early prediction of ADMET properties. niscpr.res.inniscpr.res.iniapchem.org For instance, in silico analysis of fluconazole, which contains the this compound core, has been used to understand its characteristics and bioactivity. niscpr.res.inniscpr.res.in These predictive studies can assess parameters like oral bioavailability, potential to cross the blood-brain barrier, and interactions with metabolic enzymes and drug transporters. iapchem.org

Recent research on novel triazole derivatives has also included the evaluation of their ADMET properties. nih.gov Favorable ADME/T profiles, along with low hemolytic activity, are strong indicators that a compound is a promising candidate for further development. nih.gov For example, a study on dihydrooxazole derivatives, developed through a scaffold hopping strategy, showed that the lead compound A33 exhibited favorable pharmacokinetic properties in rats, with a bioavailability of 77.69% and a half-life of 9.35 hours after intravenous administration. nih.gov

The table below summarizes some predicted ADMET properties for a selection of triazole fungicides.

CompoundOral BioavailabilityBlood-Brain Barrier PenetrationP-glycoprotein InteractionhERG K+ Channel BlockageEndocrine Disruption Potential
Triazole Fungicides (general)GoodPredictedPredictedPotentialPotential

Note: This table represents general predictions for a class of compounds and specific values can vary significantly between individual derivatives.

In Vivo Efficacy and Safety Profile Assessments

Following promising in vitro and ADMET results, potential antifungal agents are evaluated in animal models to assess their in vivo efficacy and safety. These studies are critical for determining whether a compound can effectively treat an infection in a living organism without causing unacceptable toxicity.

In vivo studies have demonstrated the efficacy of novel antifungal agents derived from the this compound scaffold. For example, a modified azole compound, compound 7, was shown to be effective in mouse models of both Candida albicans and Candida auris infections at a dose of 5 mg/kg. nih.gov Importantly, this compound showed no toxicity up to 50 mg/kg, indicating a good safety margin. nih.gov

Other novel compounds, such as the 1,3,4-oxadiazoles LMM5 and LMM11, have also shown efficacy in a murine model of systemic candidiasis, significantly reducing the fungal burden in the kidneys and spleen. frontiersin.orgresearchgate.net While not direct derivatives, these studies highlight the methodologies used to assess in vivo performance. Another example is the novel arylamidine T-2307, which demonstrated potent in vivo activity in mouse models of disseminated candidiasis, cryptococcosis, and aspergillosis, with 50% effective doses of 0.00755, 0.117, and 0.391 mg·kg−1·dose−1, respectively. nih.gov

The table below presents in vivo efficacy data for selected novel antifungal agents.

CompoundFungal Infection ModelEfficacy MetricResultReference
Compound 7 (Modified Azole)Murine C. albicans & C. aurisEffective Dose5 mg/kg nih.gov
LMM5 & LMM11 (1,3,4-Oxadiazoles)Murine systemic candidiasisFungal BurdenSignificantly reduced frontiersin.orgresearchgate.net
T-2307 (Arylamidine)Murine systemic candidiasisED500.00755 mg·kg−1·dose−1 nih.gov
T-2307 (Arylamidine)Murine systemic cryptococcosisED500.117 mg·kg−1·dose−1 nih.gov
T-2307 (Arylamidine)Murine systemic aspergillosisED500.391 mg·kg−1·dose−1 nih.gov

Addressing Drug Resistance Mechanisms

The emergence of antifungal drug resistance is a major public health concern, limiting the effectiveness of current therapies. nih.govnih.gov Azole antifungals, including those based on the this compound scaffold, primarily act by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (Erg11p or CYP51), which is essential for ergosterol (B1671047) biosynthesis. nih.gov

Fungi have developed several mechanisms to resist the effects of azole drugs. These include:

Target site mutations: Alterations in the ERG11 gene can lead to changes in the Erg11p enzyme, reducing its binding affinity for azole drugs. nih.gov

Overexpression of the drug target: An increase in the production of Erg11p can overwhelm the inhibitory effect of the drug. nih.gov

Increased drug efflux: Fungal cells can actively pump the drug out through membrane transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families. nih.gov

A key goal in the development of new antifungal agents is to overcome these resistance mechanisms. Researchers are designing novel derivatives of this compound that are less susceptible to these resistance strategies.

For example, some of the newly synthesized triazole derivatives have shown activity against fluconazole-resistant strains of Candida. nih.govnih.gov This suggests that their chemical modifications may allow them to either evade the resistance mechanisms or to bind more effectively to the mutated target enzyme. One study found that a novel modified azole, compound 7, not only inhibited CYP51 but also demonstrated superior biofilm eradication compared to fluconazole and showed improved intracellular accumulation. nih.gov This enhanced uptake could be a key factor in its activity against resistant strains.

Future Research Directions and Translational Perspectives

Investigation of Combination Therapies

Combining antifungal agents with different mechanisms of action is a promising strategy to enhance efficacy, overcome resistance, and potentially reduce the required dosage of individual drugs. mdpi.comnih.gov This approach aims to create synergistic effects where the combined impact is greater than the sum of the individual effects. mdpi.com

Future research in this area includes:

Azole-Echinocandin Combinations: Echinocandins target the fungal cell wall by inhibiting β-1,3-D-glucan synthase, while azoles inhibit ergosterol (B1671047) synthesis in the cell membrane. nih.govcancernetwork.com This dual-pronged attack can be highly effective and is a key area of investigation, particularly for difficult-to-treat infections. nih.govotago.ac.nz

Azole-Polyene Combinations: The combination of azoles with polyenes like amphotericin B has been studied, though with some controversy due to potential antagonism. cancernetwork.comnih.gov However, some clinical data suggest that combining fluconazole (B54011) and amphotericin B can be more effective for clearing Candida from the bloodstream than fluconazole alone. cancernetwork.com Further studies are needed to optimize dosing and timing to maximize synergy and minimize antagonism. nih.gov

Combinations with Non-Antifungal Agents: Research is also exploring the synergistic potential of combining azoles with drugs that are not traditional antifungals. For instance, the allylamine terbinafine, which also inhibits ergosterol biosynthesis but at a different step, has shown synergistic effects with fluconazole against resistant Candida isolates. mdpi.comnih.gov

Development of Advanced Delivery Systems

Many potent antifungal compounds, including those derived from the 2-(2,4-difluorophenyl)propan-2-ol scaffold, have poor solubility, which can limit their bioavailability and effectiveness. researchgate.netnih.gov Advanced drug delivery systems are being developed to overcome these limitations.

Table 2: Advanced Delivery Systems for Azole Antifungals

Delivery System Description Potential Advantages
Nanocrystals Reducing drug particle size to the nanometer range to increase surface area. nih.gov Improves solubility and dissolution rate, enhancing bioavailability. nih.gov
Liposomes Vesicles composed of lipid bilayers that can encapsulate drugs. researchgate.net Enhances drug delivery to infection sites and can modulate pharmacokinetics. researchgate.net
Nanosponges Nanosized particles with a porous structure that can entrap drug molecules. bjpharm.org.uk Provides prolonged and controlled release of the drug at the target site. bjpharm.org.uk
Transfersomes Ultra-deformable vesicles that can squeeze through skin pores for enhanced topical delivery. frontiersin.org Improves penetration through the skin for treating superficial fungal infections. frontiersin.org

| Polymer-Based Carriers | Using biodegradable polymers like chitosan to create carriers for targeted drug delivery. nih.gov | Improves drug interaction with cells/tissues and allows for controlled release. nih.gov |

These novel formulations aim to improve the therapeutic index of antifungal agents by increasing their concentration at the site of infection while minimizing systemic exposure. researchgate.net

Deeper Understanding of Structure-Function Relationships at the Molecular Level

A fundamental understanding of how azole antifungals interact with their target enzyme, cytochrome P450 sterol 14α-demethylase (CYP51), is crucial for the rational design of new and more effective drugs. nih.govnih.gov The this compound scaffold is a key component that dictates how these drugs bind to the active site of the enzyme.

Key aspects of this research include:

Enzyme-Inhibitor Interactions: Azole antifungals work by having a nitrogen atom in their azole ring bind to the heme iron atom in the active site of CYP51. nih.gov This blocks the enzyme from synthesizing ergosterol, an essential component of the fungal cell membrane. mdpi.comnih.gov The difluorophenyl group of the scaffold fits into a hydrophobic pocket within the enzyme. researchgate.net

Rational Drug Design: By studying the crystal structure of CYP51 in complex with various inhibitors, researchers can identify key amino acid residues involved in binding. nih.govtdl.org This molecular insight allows for the computational modeling and design of new derivatives with higher affinity and selectivity for the fungal enzyme over its human counterpart, which is a critical factor in reducing drug toxicity. nih.gov

Overcoming Resistance: Mutations in the gene encoding CYP51 can lead to resistance by altering the enzyme's active site and reducing the drug's binding affinity. nih.gov Understanding these resistance mechanisms at a molecular level enables the design of new inhibitors that can bypass these changes and remain effective. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2,4-difluorophenyl)propan-2-ol with high purity?

  • Methodological Answer : The compound is typically synthesized via Grignard reactions or Friedel-Crafts alkylation, leveraging the electron-withdrawing nature of fluorine substituents to direct regioselectivity. For example, reacting 2,4-difluorobenzene derivatives with acetone under acidic conditions can yield the target alcohol. Purification involves fractional distillation (boiling point: 216.4±25.0 °C at 760 mmHg) or recrystallization, followed by characterization via 1H^1\text{H}/19F^{19}\text{F} NMR and GC-MS to confirm purity (>98%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Mandatory personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood due to potential inhalation hazards (vapor pressure: 0.1±0.4 mmHg at 25°C). Storage requires temperatures ≤-20°C for long-term stability, and waste must be segregated for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does the electronic effect of the difluorophenyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms activate the phenyl ring, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic attacks, such as in the synthesis of triazole antifungals (e.g., fluconazole). Mechanistic studies using DFT calculations or Hammett plots can quantify substituent effects, while kinetic experiments under varying pH/polarity conditions reveal reaction pathways .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound, and how are method parameters optimized?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is preferred, using C18 columns and acetonitrile/water mobile phases. Method optimization involves adjusting gradient elution profiles to separate impurities like unreacted precursors or oxidation byproducts (e.g., ketone derivatives). Validation follows ICH guidelines, with LOQ ≤0.1% .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, vapor pressure) of this compound across different studies?

  • Methodological Answer : Systematic validation under controlled conditions (temperature, solvent polarity) is critical. For solubility, use shake-flask methods with HPLC quantification. Vapor pressure discrepancies can be addressed via static or dynamic gas saturation techniques. Cross-referencing with databases like PubChem or Reaxys ensures data consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.